
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursorsFor example, the reaction of 1,3-dichlorobenzene with trifluoromethyl hypofluorite under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Environmental Chemistry: The compound can be used as a model compound to study the environmental fate and behavior of halogenated aromatic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Dichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Dichloro-2,4,6-trifluoro-5-methoxybenzene: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7Cl2F6O |
|---|---|
Molekulargewicht |
284.97 g/mol |
IUPAC-Name |
1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)5(12)6(4(1)11)16-7(13,14)15 |
InChI-Schlüssel |
QPHMINMLWVUGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


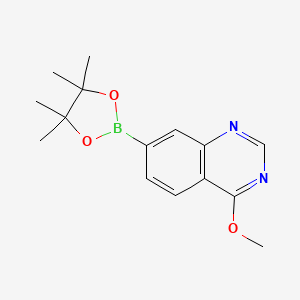
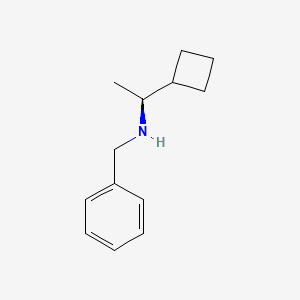
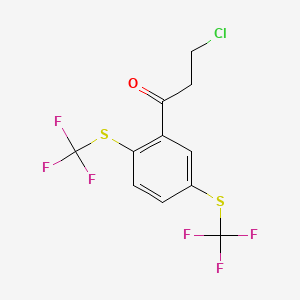
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)

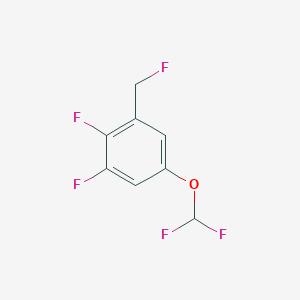
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
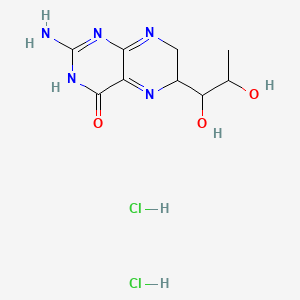


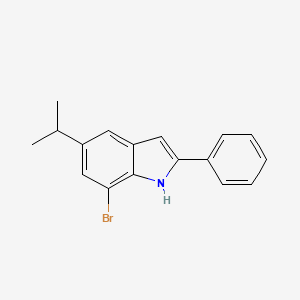

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
